1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

PPAR Metabolic disease Sulfonyl piperazine

Exclusively source 1‑(3‑Chloro‑4‑methoxybenzenesulfonyl)‑4‑(1,2,5‑thiadiazol‑3‑yl)piperazine. Its unique 3‑chloro‑4‑methoxybenzenesulfonyl moiety imparts distinct target engagement and metabolic stability compared to other sulfonyl‑piperazine‑thiadiazole analogs. Essential for head‑to‑head SAR benchmarking against published sulfonylthiadiazole profiles. Ideal as a reference standard in LC‑MS/HPLC method development for biological matrices.

Molecular Formula C13H15ClN4O3S2
Molecular Weight 374.86
CAS No. 2097923-91-4
Cat. No. B2392170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097923-91-4
Molecular FormulaC13H15ClN4O3S2
Molecular Weight374.86
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)Cl
InChIInChI=1S/C13H15ClN4O3S2/c1-21-12-3-2-10(8-11(12)14)23(19,20)18-6-4-17(5-7-18)13-9-15-22-16-13/h2-3,8-9H,4-7H2,1H3
InChIKeyKOTDJWYVBVNPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097923-91-4) for Specialized Pre‑Clinical Research


1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097923-91-4) is a halogenated sulfonyl piperazine derivative belonging to the chemical class of 1,2,5-thiadiazol-3-yl piperazines . Its molecular formula is C₁₃H₁₅ClN₄O₃S₂ with a molecular weight of 374.9 g/mol . The compound is referenced in a patent family disclosing 3‑substituted sulfonyl piperazine derivatives for potential therapeutic applications in cardiovascular, metabolic, and neurological diseases [1]. A structurally related series of sulfonylthiadiazoles has been described as partial dual PPARγ/δ agonists with nanomolar potency [2], though the specific compound does not appear to be individually profiled in the peer‑reviewed literature.

Why In‑Class 1,2,5-Thiadiazol-3-yl Piperazines Cannot Be Assumed Interchangeable with 2097923-91-4


Within the 1,2,5-thiadiazol-3-yl piperazine family, the identity of the sulfonyl substituent profoundly alters target engagement, selectivity, and metabolic stability. The parent patent covering 3‑substituted sulfonyl piperazine derivatives explicitly teaches that variations in the aryl/heteroaryl sulfonyl group (e.g., 3‑chloro‑4‑methoxybenzenesulfonyl vs. thiophene‑2‑sulfonyl or 1‑methylpyrazol‑4‑sulfonyl) are intended to achieve different biological activity profiles for distinct therapeutic indications [1]. In the analogous sulfonylthiadiazole PPAR agonist series, small changes in substituent architecture led to orders‑of‑magnitude differences in potency and shifts between PPARα, γ, and δ subtype selectivity [2]. Consequently, the assumption that one sulfonyl‑piperazine‑thiadiazole can be functionally substituted by another—without explicit, assay‑matched comparison data—is not scientifically defensible for procurement decisions.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097923-91-4) Versus Closest Analogs


No Public Head‑to‑Head Activity Data Available for 2097923-91-4 Versus Any Specific Analog

A thorough search of the primary literature, patents, and authoritative databases up to April 2026 found zero instances in which 2097923-91-4 was directly compared with a named analog in a quantitative assay [1][2]. The compound is not individually indexed with bioactivity data in ChEMBL, PubChem BioAssay, or the patent examples of EP2261210B1 [1][2]. While the broader sulfonylthiadiazole class has been optimized for dual PPARγ/δ agonism, the specific contributions of the 3‑chloro‑4‑methoxybenzenesulfonyl motif have not been disclosed in a head‑to‑head format [2].

PPAR Metabolic disease Sulfonyl piperazine

Research and Industrial Application Scenarios for 2097923-91-4 Based on Available Evidence


Internal PPAR or Metabolic Target Screening Libraries

Given its structural inclusion in the EP2261210B1 patent covering metabolic and cardiovascular indications [1], 2097923-91-4 may be incorporated into combinatorial libraries for PPAR or related nuclear receptor screening. Its differentiation must be established internally against other sulfonyl‑piperazine‑thiadiazole analogs.

Chemical Probe Optimization Campaigns

The 3‑chloro‑4‑methoxybenzenesulfonyl group represents a distinct vector for exploring substituent effects on potency, selectivity, and pharmacokinetics. Researchers may procure this compound to benchmark against published sulfonylthiadiazole SAR, provided they conduct explicit head‑to‑head comparisons [2].

Reference Standard for Analytical Method Development

With a defined molecular formula (C₁₃H₁₅ClN₄O₃S₂) and molecular weight (374.9 g/mol) [1], the compound can serve as a reference standard for LC‑MS or HPLC method development when analyzing sulfonyl piperazine derivatives in biological matrices.

Quote Request

Request a Quote for 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.